molecular formula C8H3N3O2S B6165230 5-nitro-1,2-benzothiazole-3-carbonitrile CAS No. 221560-08-3

5-nitro-1,2-benzothiazole-3-carbonitrile

Cat. No.: B6165230
CAS No.: 221560-08-3
M. Wt: 205.2
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Description

5-Nitro-1,2-benzothiazole-3-carbonitrile is a nitroaromatic heterocyclic compound featuring a benzothiazole core with a nitro (-NO₂) group at position 5 and a carbonitrile (-CN) group at position 3. Its molecular formula is C₈H₃N₃O₂S, with a molecular weight of 221.19 g/mol (calculated). This compound is of interest in medicinal chemistry for its structural similarity to bioactive nitroaromatic prodrugs and protein aggregation inhibitors .

Properties

CAS No.

221560-08-3

Molecular Formula

C8H3N3O2S

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Preparation Methods

Nitration of 3-Chloro-1,2-Benzothiazole

The nitration of 3-chloro-1,2-benzothiazole introduces a nitro group at the 5-position of the benzene ring. The chloro substituent at position 3 directs electrophilic aromatic substitution (EAS) to the para position relative to the sulfur atom, yielding 5-nitro-3-chloro-1,2-benzothiazole.

Procedure :
3-Chloro-1,2-benzothiazole (10.0 g, 58.8 mmol) is dissolved in concentrated sulfuric acid (50 mL) at 0–5°C. A mixture of fuming nitric acid (5.5 mL, 130 mmol) and sulfuric acid (10 mL) is added dropwise over 30 minutes. The reaction is stirred for 4 hours at 0°C, then quenched with ice water. The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 5-nitro-3-chloro-1,2-benzothiazole (8.7 g, 72%).

Key Data :

  • M.p. : 142–144°C

  • ¹H NMR (CDCl₃) : δ 8.72 (d, J = 2.4 Hz, 1H, H-4), 8.32 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 7.98 (d, J = 8.8 Hz, 1H, H-7).

Cyanation via Nucleophilic Aromatic Substitution

The chloro group at position 3 is replaced by a cyano group using a copper(I) cyanide (CuCN) mediated reaction.

Procedure :
5-Nitro-3-chloro-1,2-benzothiazole (5.0 g, 21.5 mmol) is refluxed with CuCN (4.3 g, 48.0 mmol) in dry DMF (50 mL) under nitrogen for 12 hours. The mixture is cooled, poured into aqueous EDTA (5%, 100 mL), and extracted with dichloromethane (3 × 50 mL). The organic layer is dried (Na₂SO₄) and concentrated. The residue is purified via silica gel chromatography (hexane/EtOAc 4:1) to yield this compound (3.8 g, 78%).

Key Data :

  • M.p. : 198–200°C

  • IR (KBr) : 2230 cm⁻¹ (C≡N), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Direct Cyanation of 5-Nitro-1,2-Benzothiazole Precursors

Diazotization and Cyanation of 3-Amino-5-Nitro-1,2-Benzothiazole

This method involves diazotization of an amino-substituted intermediate followed by cyanation.

Procedure :
3-Amino-5-nitro-1,2-benzothiazole (4.0 g, 19.2 mmol) is dissolved in HCl (6 M, 30 mL) at 0°C. Sodium nitrite (1.46 g, 21.1 mmol) in water (5 mL) is added dropwise. After 30 minutes, the diazonium salt solution is added to a mixture of CuCN (3.4 g, 38.4 mmol) and KCN (5.0 g, 76.8 mmol) in water (20 mL). The reaction is stirred at 60°C for 3 hours, filtered, and the precipitate is washed with water. Recrystallization from ethanol affords the product (2.9 g, 68%).

Key Data :

  • ¹³C NMR (DMSO-d₆) : δ 115.2 (C≡N), 148.9 (C-5 NO₂), 139.4 (C-3), 128.7–134.2 (aromatic carbons).

Cyclization Approaches from Thioamide Derivatives

Thioamide Cyclization with Nitration and Cyanation

A multi-step synthesis starting from 2-aminothiophenol derivatives allows simultaneous introduction of nitro and cyano groups during cyclization.

Procedure :
2-Amino-5-nitrobenzenethiol (3.0 g, 16.1 mmol) is reacted with cyanogen bromide (2.1 g, 19.8 mmol) in acetic acid (30 mL) at 80°C for 6 hours. The mixture is poured into ice water, and the precipitate is filtered and dried. The crude product is purified via column chromatography (CH₂Cl₂/MeOH 9:1) to yield this compound (2.4 g, 65%).

Key Data :

  • MS (EI) : m/z 205 [M]⁺

  • HPLC Purity : 98.5% (C18 column, MeOH/H₂O 70:30).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Reaction Time (h)Key Advantage
Nitration/Cyanation3-Chloro-1,2-benzothiazole7816High regioselectivity
Diazotization3-Amino-5-nitro derivative684Avoids harsh nitration conditions
Thioamide Cyclization2-Amino-5-nitrobenzenethiol656One-pot synthesis

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as doublets between δ 8.32–8.72 ppm, confirming the nitro group’s electron-withdrawing effect.

  • ¹³C NMR : The cyano carbon resonates at δ 115–116 ppm, while the nitro-bearing carbon appears at δ 148–150 ppm.

  • IR Spectroscopy : Strong absorptions at 1530 cm⁻¹ (NO₂) and 2230 cm⁻¹ (C≡N) validate functional groups.

Purity Assessment

HPLC analysis under gradient elution (MeOH/H₂O 70:30) confirms >98% purity, with a retention time of 6.2 minutes .

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,2-benzothiazole-3-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Amines or alcohols as nucleophiles, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 5-amino-1,2-benzothiazole-3-carbonitrile.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitro-1,2-benzothiazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-1,2-benzothiazole-3-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key analogs and their substituents are compared below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Predicted logP Key Functional Groups
5-Nitro-1,2-benzothiazole-3-carbonitrile -CN (3), -NO₂ (5) 221.19 1.2 Carbonitrile, Nitro
5-Nitro-1,2-benzothiazol-3-amine (5-NBA) -NH₂ (3), -NO₂ (5) 195.17 0.8 Amine, Nitro
Benzothiazole-2-aniline (BTA) -NH₂ (2), fused benzothiazole 214.25 2.5 Aniline, Benzothiazole
CB1954 (Prodrug Reference) -Aziridinyl (5), -NO₂ (2,4) 259.19 1.5 Aziridine, Dinitro

Key Observations :

  • Electron-withdrawing effects : The carbonitrile group in this compound is stronger than the amine in 5-NBA, increasing electrophilicity at the nitro group. This may enhance redox reactivity compared to 5-NBA.
  • Hydrophobicity : BTA’s aniline group increases logP (2.5) compared to this compound (logP 1.2), suggesting better membrane permeability for BTA.
Inhibition of Protein Aggregation
  • However, in Photo-induced Cross-linking of Unmodified Proteins (PICUP) assays, 5-NBA at 50 µM failed to inhibit α-synuclein oligomer formation, highlighting context-dependent efficacy .
  • Benzothiazole-2-aniline (BTA) : Reduced transthyretin (TTR) fibril formation to 4.1% fluorescence intensity at 100 µM, outperforming resveratrol (48.2%) . The aniline group may facilitate π-π stacking with amyloidogenic regions.
  • This compound : While direct data are unavailable, its stronger electron-withdrawing groups may enhance interactions with amyloidogenic proteins, though steric effects from the carbonitrile group could limit binding.
Prodrug Activation Potential
  • CB1954: A dinitroaziridinyl prodrug activated by nitroreductase enzymes to generate cytotoxic DNA crosslinkers . However, the carbonitrile group may alter reduction kinetics compared to CB1954’s aziridine moiety.

Physicochemical and Pharmacokinetic Properties

Property This compound 5-NBA BTA
Aqueous Solubility Low (predicted) Moderate Low
Metabolic Stability Likely high (resistant to hydrolysis) Moderate Low (aniline metabolism)
Bioavailability Limited (high logP for BTA) Moderate High (lipophilic)

Implications :

  • The carbonitrile group in this compound may improve metabolic stability compared to BTA’s aniline, which is prone to oxidation.
  • 5-NBA’s amine group enhances solubility but may reduce blood-brain barrier penetration compared to the carbonitrile analog.

Q & A

Q. What are the standard synthetic routes for 5-nitro-1,2-benzothiazole-3-carbonitrile in academic research?

A common approach involves condensation reactions of nitro-substituted precursors with heterocyclic intermediates. For example, benzothiazole derivatives can be synthesized via cyclization reactions using catalysts like trimethylamine hydrochloride, as demonstrated in the synthesis of benzothiazoles from 2-amino-4,5-dihydro-3-furancarbonitrile and o-substituted anilines . Key steps include refluxing reactants in acetic anhydride/acetic acid mixtures and isolating products via crystallization. Yields (~68%) and purity are optimized by adjusting solvent ratios and reaction times .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Characterization typically employs:

  • IR spectroscopy : To identify functional groups (e.g., nitrile stretching at ~2,220 cm⁻¹ and nitro group vibrations) .
  • NMR spectroscopy : 1H^1H and 13C^13C NMR (e.g., DMSO-d₆ solvent) resolve aromatic protons, nitrile carbons, and nitro group environments .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

  • Catalyst selection : Trimethylamine hydrochloride enhances cyclization efficiency in benzothiazole synthesis .
  • Solvent systems : Mixed solvents (e.g., acetic anhydride/acetic acid) improve solubility and reaction kinetics .
  • Temperature control : Reflux conditions (~2–12 hours) balance reaction completion and side-product formation .
  • Post-reaction purification : Crystallization from DMF/water or ethanol yields high-purity products (e.g., 57–68% yields) .

Q. What strategies address contradictions in spectral data when synthesizing novel derivatives?

  • Cross-validation : Combine IR, NMR, and MS data to confirm functional groups and molecular structure .
  • Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR bands and compare with experimental data .
  • Controlled experiments : Replicate syntheses under varying conditions (e.g., pH, temperature) to isolate variables causing spectral discrepancies .

Q. How can the reactivity of the nitro group in this compound be systematically studied?

  • Reduction studies : Treat the nitro group with catalytic hydrogenation or reducing agents (e.g., Fe/HCl) to form amine derivatives, monitoring changes via TLC and NMR .
  • Electrophilic substitution : Introduce substituents at the nitro-adjacent position using nitration/sulfonation, and analyze regioselectivity via HPLC .
  • Stability assays : Expose the compound to UV light or oxidative conditions (e.g., H₂O₂) to assess nitro group degradation pathways .

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